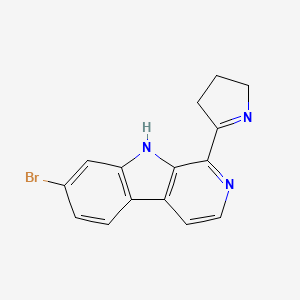
Eudistomin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomin G is a harmala alkaloid.
Scientific Research Applications
Anticancer Activity
Eudistomin G has demonstrated promising anticancer properties across various studies. Its mechanism of action often involves inducing apoptosis in cancer cells and interfering with cell cycle progression.
-
Case Study: Eudistomin H
Although this study primarily focused on Eudistomin H, it provides insights into the potential mechanisms applicable to this compound. The compound induced apoptotic death in HeLa cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 populations (indicative of apoptosis) at concentrations as low as 0.25 μg/mL . Similar mechanisms may be expected for this compound, given the structural similarities within the eudistomin family. -
Table 1: Cytotoxicity of Eudistomins
The following table summarizes the IC50 values for various eudistomins against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| Eudistomin H | HeLa | 0.49 |
| Eudistomin K | L1210 Leukemia | 0.005 |
| Eudistomin C | MDA-MB-231 (Breast) | Not specified |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to disrupt cellular processes in bacteria.
- Antibacterial Activity
Research indicates that this compound has shown potent antibacterial effects against several strains:
| Microorganism | Type | IC50 (μg/mL) |
|---|---|---|
| Streptococcus pyogenes | Gram-positive | 3.4 |
| Staphylococcus aureus | Gram-positive | 6.4 |
| Mycobacterium smegmatis | Gram-positive | 3.6 |
| Pseudomonas aeruginosa | Gram-negative | 27.7 |
| Escherichia coli | Gram-negative | 12.3 |
These results indicate a higher susceptibility of Gram-positive bacteria to this compound compared to Gram-negative strains .
Future Research Directions
Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore:
-
Structural Modifications
Investigating how modifications to the chemical structure of this compound can enhance its potency and selectivity against specific cancer types or pathogens. -
In Vivo Studies
Conducting animal studies to evaluate the efficacy and safety profile of this compound in vivo before potential clinical applications. -
Combination Therapies
Exploring the synergistic effects of this compound with existing chemotherapeutics or antibiotics to improve treatment outcomes in resistant strains or cancer types.
Properties
CAS No. |
88704-43-2 |
|---|---|
Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
7-bromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H12BrN3/c16-9-3-4-10-11-5-7-18-15(12-2-1-6-17-12)14(11)19-13(10)8-9/h3-5,7-8,19H,1-2,6H2 |
InChI Key |
NHZZFYFNMOVHSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Canonical SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















